3-Nitroperylene
Overview
Description
3-Nitroperylene is a nitrated polycyclic aromatic hydrocarbon with the molecular formula C20H11NO2. It is a derivative of perylene, a well-known polycyclic aromatic hydrocarbon. The compound is characterized by the presence of a nitro group (-NO2) attached to the perylene core.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitroperylene can be synthesized through the nitration of perylene. The nitration process typically involves the reaction of perylene with a nitrating agent such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3). The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the perylene molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions similar to those used in laboratory synthesis. The process requires careful control of reaction parameters to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Nitroperylene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Substitution: The nitro group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Various nucleophiles can be used to replace the nitro group under suitable conditions
Major Products Formed:
Reduction: 3-Aminoperylene.
Oxidation: Various oxidized derivatives, depending on the specific oxidizing agent and conditions used.
Substitution: Products with different functional groups replacing the nitro group
Scientific Research Applications
3-Nitroperylene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of nitrated polycyclic aromatic hydrocarbons and their interactions with various reagents.
Biology: The compound’s mutagenic properties make it a valuable tool for studying mutagenesis and the mechanisms of DNA damage and repair.
Medicine: Research on this compound contributes to understanding the potential health risks associated with exposure to nitrated polycyclic aromatic hydrocarbons.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-nitroperylene involves its metabolic activation by mixed function oxidases (MFOs) in the microsomes of rat liver S9 preparations. The activation process requires three steps:
- Metabolism by MFO enzymes to yield a ring-oxidized compound.
- Reduction of the ring-oxidized compound to the hydroxylamine by a bacterial nitroreductase.
- O-acetylation of the hydroxylamine to yield a reactive ultimate mutagen .
Comparison with Similar Compounds
6-Nitrochrysene: Another nitrated polycyclic aromatic hydrocarbon with potent mutagenic and carcinogenic properties.
1-Nitropyrene: Known for its mutagenic activity and environmental relevance.
2-Nitrofluorene: A nitrated polycyclic aromatic hydrocarbon with significant mutagenic potential .
Uniqueness of 3-Nitroperylene: this compound is unique due to its specific structural configuration and the position of the nitro group, which influences its chemical reactivity and biological activity. Its distinct properties make it a valuable compound for studying the effects of nitrated polycyclic aromatic hydrocarbons .
Properties
IUPAC Name |
3-nitroperylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO2/c22-21(23)18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJXXFWGAGHMGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174600 | |
Record name | 3-Nitroperylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20589-63-3 | |
Record name | 3-Nitroperylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20589-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitroperylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020589633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitroperylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Nitroperylene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCG4K35YXW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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